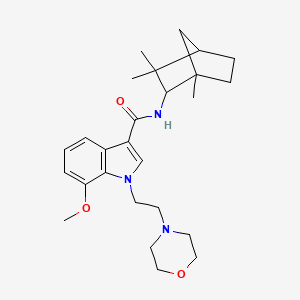
N-(S)-Fenchyl-1-(2-morpholinoethyl)-7-methoxyindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MN-25, also known as manganese, is a chemical element with the symbol Mn and atomic number 25. Manganese is a transition metal that is not found as a free element in nature but is often combined with iron and other minerals. It is a hard, brittle, gray-white metal that is widely used in various industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese can be prepared through several synthetic routes. One common method involves the reduction of manganese dioxide (MnO₂) with carbon in a blast furnace. The reaction is as follows: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
Another method involves the electrolysis of manganese sulfate (MnSO₄) solution. The manganese ions are reduced at the cathode to produce manganese metal: [ \text{Mn}^{2+} + 2\text{e}^- \rightarrow \text{Mn} ]
Industrial Production Methods
Industrial production of manganese typically involves the extraction of manganese ores such as pyrolusite (MnO₂) and rhodochrosite (MnCO₃). The ores are first crushed and then subjected to various processes such as roasting, reduction, and electrolysis to obtain pure manganese .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Manganese can be oxidized to form manganese dioxide (MnO₂): [ \text{Mn} + \text{O}_2 \rightarrow \text{MnO}_2 ]
-
Reduction: : Manganese dioxide can be reduced to manganese metal using carbon: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
-
Substitution: : Manganese can react with halogens to form manganese halides: [ \text{Mn} + \text{Cl}_2 \rightarrow \text{MnCl}_2 ]
Common Reagents and Conditions
Common reagents used in manganese reactions include oxygen, carbon, and halogens. The reactions typically occur under high-temperature conditions or in the presence of a catalyst .
Major Products
The major products formed from manganese reactions include manganese dioxide (MnO₂), manganese chloride (MnCl₂), and manganese sulfate (MnSO₄) .
Applications De Recherche Scientifique
Manganese has a wide range of scientific research applications:
Chemistry: Manganese is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes.
Medicine: Manganese-based compounds are used in medical imaging and as therapeutic agents for certain diseases.
Industry: Manganese is used in the production of steel, batteries, and other industrial materials .
Mécanisme D'action
The mechanism of action of manganese involves its role as a cofactor for various enzymes. Manganese ions (Mn²⁺) can bind to enzyme active sites, facilitating catalytic reactions. In biological systems, manganese is involved in the detoxification of reactive oxygen species and the regulation of cellular metabolism .
Comparaison Avec Des Composés Similaires
Manganese can be compared with other transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). While all these metals share similar properties, manganese is unique in its ability to form a wide range of oxidation states and its essential role in biological systems. Similar compounds include:
Iron (Fe): Used in hemoglobin and steel production.
Cobalt (Co): Used in vitamin B12 and battery production.
Nickel (Ni): Used in stainless steel and battery production .
Manganese stands out due to its versatility in forming various compounds and its critical biological functions.
Propriétés
Formule moléculaire |
C26H37N3O3 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30) |
Clé InChI |
VQGDMQICNRCQEH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


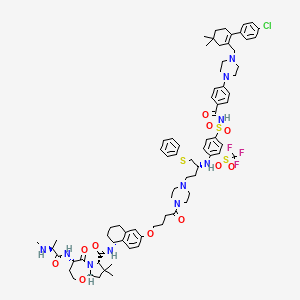
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
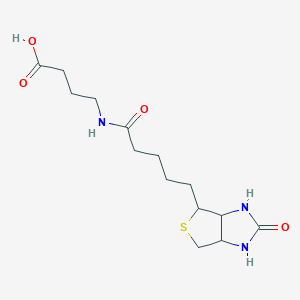
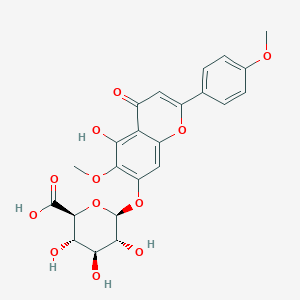
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
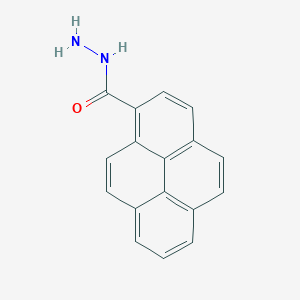
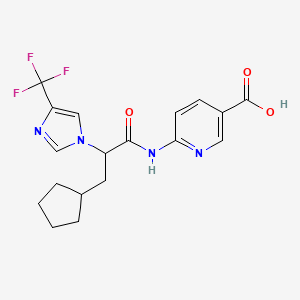
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
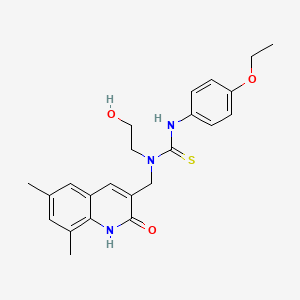
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)

![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)


